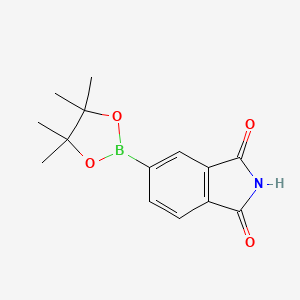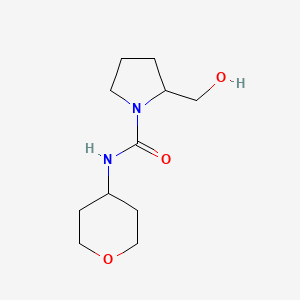![molecular formula C22H21FN6O2 B2371304 2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide CAS No. 1251608-93-1](/img/structure/B2371304.png)
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide” is a complex organic molecule. It is not intended for human or veterinary use and is for research use only. The molecule is part of the 1,2,4-triazole family, which is known for its stability and difficulty to cleave .
Synthesis Analysis
The synthesis of such compounds often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,4-triazole ring is a key feature of this molecule, and it is known to interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The 1,2,4-triazole ring is particularly reactive and can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The 1,2,4-triazole ring is known to be stable and difficult to cleave, which could affect the compound’s reactivity .科学的研究の応用
Radiosynthesis for Imaging Applications
One study discusses the radiosynthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands of the translocator protein (18 kDa). A compound within this series, designed with a fluorine atom in its structure, enables labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), showcasing its potential in radiopharmaceutical research and diagnostic imaging (Dollé et al., 2008).
Potential Antiasthma Agents
Another study highlights the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, which were investigated for their potential as antiasthma agents. This research points to the therapeutic potential of triazolopyrimidines in managing asthma by inhibiting histamine release, a key factor in asthma exacerbation (Medwid et al., 1990).
Molecular Probes for Receptor Studies
Triazolopyrimidines, such as SCH 442416, have been shown to display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR), with derivatives acting as pharmacological probes for studying this receptor. These compounds facilitate research into adenosine receptor functions and potential therapeutic targets for neurological diseases (Kumar et al., 2011).
Antimicrobial Activity
Research into pyrimidine-triazole derivatives has demonstrated their antimicrobial activity against selected bacterial and fungal strains. This indicates their potential as antimicrobial agents, contributing to the development of new antibiotics or antifungal medications (Majithiya & Bheshdadia, 2022).
作用機序
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This protein plays a crucial role in immune cell signaling and is involved in pathways related to cellular proliferation, differentiation, and phagocytosis .
Biochemical Pathways
The compound’s interaction with the Tyrosine-protein kinase SYK can affect various biochemical pathways. SYK is involved in immune cell signaling pathways, and its inhibition can lead to changes in immune response . .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys .
Result of Action
Given its target, it can be inferred that the compound may have an impact on immune response, potentially affecting cellular proliferation and differentiation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its target . .
特性
IUPAC Name |
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-13-8-14(2)10-16(9-13)25-21-24-15(3)11-19-27-28(22(31)29(19)21)12-20(30)26-18-7-5-4-6-17(18)23/h4-11H,12H2,1-3H3,(H,24,25)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXWEIMZCKSIBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)

![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)

![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)



![2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2371241.png)

